N-(2-Ethyl-4-nitrophenyl)dibenzylamine
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Overview
Description
N-(2-Ethyl-4-nitrophenyl)dibenzylamine is a chemical compound with the molecular formula C22H22N2O2 and a molecular weight of 346.42228 g/mol . It is known for its unique structure, which includes an ethyl group, a nitro group, and a dibenzylamine moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(2-Ethyl-4-nitrophenyl)dibenzylamine typically involves the reaction of 2-ethyl-4-nitroaniline with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-Ethyl-4-nitrophenyl)dibenzylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Ethyl-4-nitrophenyl)dibenzylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-nitrophenyl)dibenzylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(2-Ethyl-4-nitrophenyl)dibenzylamine can be compared with other similar compounds, such as:
N-(2-Ethyl-4-nitrophenyl)aniline: Similar structure but lacks the dibenzylamine moiety.
N-(2-Ethyl-4-nitrophenyl)methylamine: Similar structure but has a methyl group instead of a dibenzylamine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93893-37-9 |
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Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-ethyl-4-nitroaniline |
InChI |
InChI=1S/C22H22N2O2/c1-2-20-15-21(24(25)26)13-14-22(20)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
KJXWPRQPTLIFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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